![molecular formula C22H20N4O6S2 B2483837 2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide CAS No. 865592-55-8](/img/structure/B2483837.png)
2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide
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Overview
Description
The compound is a derivative of 2-(1,3-dioxoisoindolin-2-yl)acetohydrazide . These derivatives are synthesized and evaluated as antimicrobial agents .
Synthesis Analysis
The synthesis of related compounds involves the reaction of phthalic anhydride with aminoacetoacetate to afford a phthalimide derivative. This derivative then reacts with hydrazine hydrate to give a new indolinylacetohydrazide derivative . This compound is used as a precursor to synthesize various derivatives depending on the types of reactants .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the reaction of phthalic anhydride with aminoacetoacetate, followed by a reaction with hydrazine hydrate .Scientific Research Applications
- Researchers have investigated the anticancer potential of 1,3-Dioxoisoindolin-2-yl pivalate. It may inhibit tumor growth by targeting specific cellular pathways or enzymes involved in cancer progression .
- The compound’s structure suggests that it could interact with epigenetic regulators, such as DNA methyltransferases (DNMTs). DNMT inhibitors play a crucial role in modulating gene expression patterns and have implications in cancer therapy .
- Some studies propose that this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, inflammation, or excitotoxicity in neurodegenerative diseases .
- The benzothiazole moiety in 1,3-Dioxoisoindolin-2-yl pivalate suggests anti-inflammatory potential. It may modulate inflammatory pathways or cytokine production .
- Scientists may use this compound as a chemical probe to investigate cellular processes. Its unique structure could help unravel biological pathways or protein interactions .
Anticancer Properties
Epigenetic Modulation
Neuroprotective Effects
Anti-inflammatory Activity
Chemical Biology Tools
Aladdin ChemicalBook. Link Identification of 3-(9H-carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acids as DNMT1 inhibitors. Link
Future Directions
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(6-morpholin-4-ylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O6S2/c1-13(26-20(28)15-4-2-3-5-16(15)21(26)29)19(27)24-22-23-17-7-6-14(12-18(17)33-22)34(30,31)25-8-10-32-11-9-25/h2-7,12-13H,8-11H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZVQLODLINKBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)N3CCOCC3)N4C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dioxoisoindolin-2-yl)-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)propanamide |
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